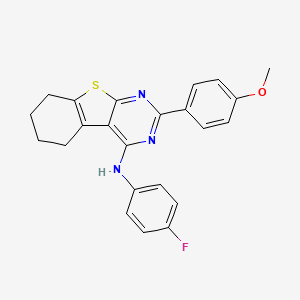
Abcg2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abcg2-IN-2 is a chemical compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a crucial role in multidrug resistance, particularly in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the efficacy of chemotherapeutic agents by preventing the efflux of these drugs from cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abcg2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under inert atmospheres to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Abcg2-IN-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Scientific Research Applications
Abcg2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ABCG2 inhibition and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of ABCG2 in cellular processes, including drug resistance and cellular detoxification.
Medicine: Potential therapeutic applications in enhancing the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells.
Industry: Used in the development of diagnostic tools and assays to measure ABCG2 activity and inhibition.
Mechanism of Action
Abcg2-IN-2 exerts its effects by binding to the ABCG2 transporter, inhibiting its ability to efflux various substrates, including chemotherapeutic drugs. This inhibition enhances the intracellular concentration of these drugs, thereby increasing their cytotoxic effects on cancer cells. The molecular targets include the nucleotide-binding domains and transmembrane domains of ABCG2, which are crucial for its transport activity.
Comparison with Similar Compounds
Similar Compounds
Ko143: Another potent inhibitor of ABCG2, known for its high specificity and efficacy.
Elacridar: Inhibits both ABCG2 and ABCB1 transporters, used in combination with chemotherapeutic agents.
Fumitremorgin C: A natural product that inhibits ABCG2 but has limited clinical use due to toxicity.
Uniqueness of Abcg2-IN-2
This compound is unique due to its specific inhibitory activity against ABCG2 with minimal off-target effects. Its chemical structure allows for effective binding to the transporter, making it a valuable tool in overcoming multidrug resistance in cancer therapy.
Properties
Molecular Formula |
C25H34N4O4 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1 |
InChI Key |
KFPXRARJFOXSMA-JBACZVJFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
Canonical SMILES |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)

